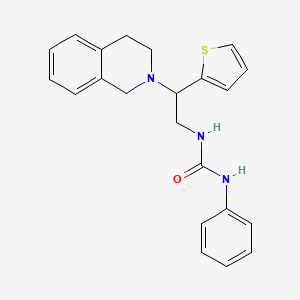
(2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime is a chemical compound characterized by the presence of two bromine atoms and two oxime groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime typically involves the reaction of 1,4-dibromobutane-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the dioxime product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime can undergo various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
科学的研究の応用
(2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (2Z,3Z)-1,4-dibromobutane-2,3-dione dioxime involves its interaction with various molecular targets and pathways. The oxime groups can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the bromine atoms can participate in halogen bonding interactions, affecting the compound’s binding affinity and specificity towards target molecules.
類似化合物との比較
(2Z,3Z)-1,4-Dihydroquinoxaline-2,3-dione dioxime: Similar in structure but with a quinoxaline ring instead of a butane backbone.
(2Z,3Z)-Quinoxaline-2,3-dione dioxime: Contains a quinoxaline ring and oxime groups, similar to the target compound.
(2Z,3Z)-1,4,7,8,15,16-Hexahydro-9,14-(ethanothioethanothioethano)quinoxalino[6,7-e][4,7,1,10]benzodioxadiazacyclododecine-2,3,19,26-tetrone2,3-dioxime: A complex macrocyclic compound with multiple oxime groups.
Uniqueness: (2Z,3Z)-1,4-Dibromobutane-2,3-dione dioxime is unique due to its specific arrangement of bromine atoms and oxime groups on a butane backbone
特性
IUPAC Name |
(NZ)-N-[(3Z)-1,4-dibromo-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2N2O2/c5-1-3(7-9)4(2-6)8-10/h9-10H,1-2H2/b7-3+,8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGPSYCDDKUST-FCXRPNKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(=NO)CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(Br)/C(=N\O)/C(=N/O)/CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)






![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)


